molecular formula C8H4N4O6 B12564524 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione CAS No. 144028-86-4

5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B12564524
CAS No.: 144028-86-4
M. Wt: 252.14 g/mol
InChI Key: KRNNOUKDBVCVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is a synthetic organic compound belonging to the quinoxaline family It is characterized by the presence of two nitro groups at the 5 and 6 positions and a dihydroquinoxaline-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 1,4-dihydroquinoxaline-2,3-dione. One common method is the reaction of 1,4-dihydroquinoxaline-2,3-dione with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting d-amino acid oxidase (DAAO).

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals

Mechanism of Action

The mechanism of action of 5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has implications for neurological function and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dinitro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual nitro groups enhance its reactivity and potential as a versatile intermediate in synthetic chemistry. Additionally, its ability to inhibit DAAO makes it a valuable compound for neurological research .

Properties

CAS No.

144028-86-4

Molecular Formula

C8H4N4O6

Molecular Weight

252.14 g/mol

IUPAC Name

5,6-dinitro-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H4N4O6/c13-7-8(14)10-5-3(9-7)1-2-4(11(15)16)6(5)12(17)18/h1-2H,(H,9,13)(H,10,14)

InChI Key

KRNNOUKDBVCVNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C(=O)N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.